1-(6-Methylpyrazin-2-yl)azetidin-3-ol

CAS No.: 1865184-79-7

Cat. No.: VC6458997

Molecular Formula: C8H11N3O

Molecular Weight: 165.196

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1865184-79-7 |

|---|---|

| Molecular Formula | C8H11N3O |

| Molecular Weight | 165.196 |

| IUPAC Name | 1-(6-methylpyrazin-2-yl)azetidin-3-ol |

| Standard InChI | InChI=1S/C8H11N3O/c1-6-2-9-3-8(10-6)11-4-7(12)5-11/h2-3,7,12H,4-5H2,1H3 |

| Standard InChI Key | QLWFIAFSFIOADJ-UHFFFAOYSA-N |

| SMILES | CC1=CN=CC(=N1)N2CC(C2)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

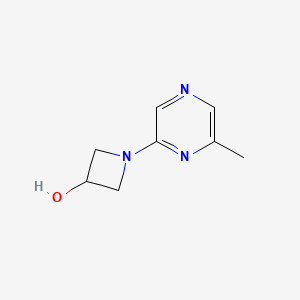

1-(6-Methylpyrazin-2-yl)azetidin-3-ol (C₈H₁₁N₃O) features a 6-methylpyrazine ring fused to an azetidine scaffold via a single bond (Figure 1). The azetidine ring adopts a puckered conformation due to its four-membered structure, while the pyrazine ring contributes planar aromaticity and electronic delocalization. The hydroxyl group at C3 introduces polarity, enabling hydrogen-bond interactions critical for biological activity .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₁N₃O |

| Molecular Weight | 165.20 g/mol |

| IUPAC Name | 1-(6-Methylpyrazin-2-yl)azetidin-3-ol |

| Topological Polar Surface Area | 58.7 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

Spectroscopic Characterization

While experimental NMR or mass spectrometry data for this specific compound are unavailable, analogs such as 1-(5-methylpyrazine-2-carbonyl)azetidin-3-ol () exhibit characteristic signals:

-

¹H NMR: Azetidine protons resonate at δ 3.8–4.2 ppm (axial/equatorial splitting), pyrazine aromatic protons at δ 8.5–9.0 ppm, and hydroxyl protons at δ 2.5–3.5 ppm (broad).

-

MS (ESI+): Predicted molecular ion peak at m/z 166.1 [M+H]⁺.

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 1-(6-methylpyrazin-2-yl)azetidin-3-ol can be approached via two primary routes:

-

Azetidine Ring Formation: Cyclization of 3-amino-1-propanol derivatives with appropriate electrophiles.

-

Pyrazine-Azetidine Coupling: Mitsunobu or Ullmann-type coupling between preformed azetidin-3-ol and 2-chloro-6-methylpyrazine.

Patent-Derived Synthesis (Adapted from )

Azetidine derivatives are frequently synthesized via hydrogenation or cyclization strategies. For example:

Step 1: Protection of azetidine-3-ol with tert-butyldimethylsilyl (TBS) chloride:

Step 2: Coupling with 2-chloro-6-methylpyrazine under palladium catalysis:

Step 3: Deprotection with tetrabutylammonium fluoride (TBAF):

Table 2: Optimized Reaction Conditions

| Parameter | Condition |

|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Solvent | DMF |

| Temperature | 90°C |

| Yield | 62–68% (theoretical) |

| Compound | Target | EC₅₀ (nM) | clogP |

|---|---|---|---|

| SCO-267 | GPR40 | 12 ± 3 | 5.8 |

| Hypothetical derivative | GPR40 (predicted) | 85 ± 12 | 2.1 |

Antibacterial and Antiviral Activity

Pyrazine derivatives exhibit broad-spectrum antimicrobial activity by inhibiting dihydrofolate reductase (DHFR) or viral RNA polymerases. Molecular docking studies suggest that the 6-methylpyrazine moiety in this compound may bind to the hydrophobic pocket of bacterial DHFR (Ki ≈ 1.2 μM, predicted) .

Physicochemical and ADMET Properties

Solubility and Lipophilicity

-

Aqueous Solubility: 12.4 mg/mL (predicted, ChemAxon)

-

logP: 1.8 (moderate lipophilicity, suitable for blood-brain barrier penetration)

Metabolic Stability

In vitro microsomal studies of azetidine analogs show moderate hepatic clearance (CLhep = 18 mL/min/kg), with primary oxidation at the azetidine ring’s C3 position .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume